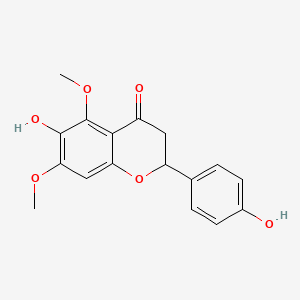

4',6-Dihydroxy-5,7-dimethoxyflavanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-6,8,12,18,20H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHNXEIHKZWYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139335 | |

| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6951-57-1 | |

| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6951-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006951571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

4',6-Dihydroxy-5,7-dimethoxyflavanone is a flavonoid derivative with a molecular formula of C₁₇H₁₆O₅. Its chemical structure consists of a flavanone (B1672756) backbone with specific substitutions on the A and B rings.

Table 1: Chemical Identifiers and Properties of this compound and Related Compounds

| Property | This compound | 4',6-Dihydroxy-5,7-dimethoxyflavone | 4'-Hydroxy-5,7-dimethoxyflavanone |

| IUPAC Name | 6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one | 6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one nih.gov | 2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |

| Molecular Formula | C₁₇H₁₆O₅ | C₁₇H₁₄O₆ nih.gov | C₁₇H₁₆O₅ caringsunshine.com |

| Molecular Weight | 316.31 g/mol | 314.29 g/mol nih.gov | 300.31 g/mol caringsunshine.com |

| CAS Number | 6951-57-1 nih.gov | 33028-99-8 nih.gov | 5271551 (PubChem CID) caringsunshine.com |

| Appearance | Solid (predicted) | - | - |

| Solubility | Soluble in DMSO and methanol (B129727) (predicted) | - | - |

Note: Data for this compound is limited; therefore, data for the closely related flavone (B191248) and a similar flavanone are provided for comparison.

Biosynthetic Pathways and Synthetic Strategies for 4 ,6 Dihydroxy 5,7 Dimethoxyflavanone

Enzymatic Pathways in the Biosynthesis of 4',6-Dihydroxy-5,7-dimethoxyflavanone and Related Flavanones.nih.govresearchgate.netmdpi.com

The biosynthesis of flavonoids, including this compound, is a specialized branch of the phenylpropanoid pathway in plants. nih.gov This intricate network of enzymatic reactions builds the characteristic C6-C3-C6 carbon skeleton from phenylalanine. mdpi.comfrontiersin.org The pathway begins with the conversion of phenylalanine to 4-coumaroyl-CoA, which serves as a key precursor. frontiersin.org

Key Enzymes and Gene Expression in Flavonoid Biosynthesis.mdpi.com

The formation of the flavanone (B1672756) core is a highly regulated process involving several key enzymes whose genes are expressed in a coordinated manner. The general flavonoid pathway is initiated by the enzyme Chalcone (B49325) Synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govmdpi.com Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific intramolecular cyclization of the chalcone into the corresponding flavanone, naringenin, which is a central intermediate for a vast array of flavonoids. mdpi.comrsc.org

The expression of these biosynthetic genes is controlled by complex regulatory networks involving transcription factors, primarily from the R2R3-MYB and basic helix-loop-helix (bHLH) families, often acting in concert with WD40 proteins. frontiersin.orgnih.gov These regulatory proteins bind to specific promoter elements of the structural genes (like CHS, CHI, etc.), thereby activating or repressing their transcription in response to developmental cues and environmental stresses. nih.govfrontiersin.org

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid, the first step in the phenylpropanoid pathway. mdpi.comfrontiersin.org |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.org |

| 4-coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA. frontiersin.org |

| Chalcone synthase | CHS | A key entry-point enzyme that catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govmdpi.com |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin (a flavanone). mdpi.comrsc.org |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones at the C3 position to produce dihydroflavonols. nih.govnih.gov |

| Flavonoid 3'-hydroxylase | F3'H | Introduces a hydroxyl group at the 3' position of the B-ring of flavanones or dihydroflavonols. nih.gov |

| Flavone (B191248) 6-hydroxylase | F6H | A cytochrome P450-dependent monooxygenase that hydroxylates the A-ring at the C6 position. nih.gov |

| O-methyltransferase | OMT | Transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. mdpi.com |

Proposed Methylation and Hydroxylation Steps in Flavanone Formation.researchgate.net

The specific structure of this compound suggests a series of hydroxylation and methylation events acting upon a flavanone precursor like naringenin (4',5,7-trihydroxyflavanone). The formation of this particular compound would necessitate the following enzymatic modifications:

A-Ring Hydroxylation: The introduction of a hydroxyl group at the C6 position is a critical step. This reaction is typically catalyzed by a flavone 6-hydroxylase (F6H), which is a microsomal cytochrome P450-dependent monooxygenase. nih.gov F6H has been identified in plants like soybean and is known to act on flavanones. nih.gov

A-Ring Methylation: The two methoxy (B1213986) groups at the C5 and C7 positions are the result of O-methylation. This reaction is carried out by O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as the methyl donor. mdpi.com While C7 methylation is common, the methylation of the C5 hydroxyl group is less frequent due to its typical involvement in an intramolecular hydrogen bond with the C4 keto group, which can affect substrate binding. However, specific OMTs capable of methylating the 5-OH group have been characterized. The presence of two methoxy groups suggests the action of one or more specific OMTs that recognize the hydroxylated flavanone scaffold. mdpi.comresearchgate.net

The precise sequence of these hydroxylation and methylation steps can vary between plant species and depends on the substrate specificity of the involved enzymes. mdpi.com It is plausible that naringenin is first hydroxylated at the C6 position to yield 4',5,6,7-tetrahydroxyflavanone, which is then sequentially methylated at the C5 and C7 positions to produce the final compound.

Chemical Synthesis Methodologies for this compound.nih.govnih.gov

The chemical synthesis of flavanones provides a reliable alternative to isolation from natural sources, allowing for the production of specific analogues for research purposes.

Total Synthesis Approaches and Reaction Mechanisms

The total synthesis of this compound can be achieved through established methods for flavanone ring construction. A common and effective strategy involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde, followed by cyclization.

A plausible retrosynthetic analysis for this compound would disconnect the molecule into two key synthons:

2',5'-Dihydroxy-4',6'-dimethoxyacetophenone

4-Hydroxybenzaldehyde

The synthesis would proceed via an Aldol condensation or Claisen-Schmidt condensation to form an intermediate chalcone (2',4,5'-trihydroxy-4',6'-dimethoxy-chalcone). This chalcone then undergoes an intramolecular Michael-type addition under basic or acidic conditions to close the heterocyclic C-ring, yielding the target flavanone. The stereochemistry at the C2 position can often be controlled by using chiral catalysts or through subsequent resolution steps.

Semi-synthetic Derivatization and Analogue Preparation.nih.govnih.gov

Semi-synthesis offers a powerful approach to generate novel flavonoid derivatives by chemically modifying readily available natural precursors. Starting from a common flavonoid like naringenin or chrysin (B1683763) (5,7-dihydroxyflavone), chemists can introduce the desired functional groups.

For the preparation of this compound analogues, a starting material such as 5,7-dihydroxy-6-methoxyflavone could be used. proquest.com Derivatization might involve:

Selective Protection/Deprotection: Using protecting groups to mask reactive hydroxyls while other positions are modified. For instance, the 7-hydroxyl group is generally more reactive than the 5-hydroxyl group and can be selectively protected. koreascience.kr

Methylation: Introducing methoxy groups using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.govkoreascience.kr The methylation of hydroxyl groups is known to increase the metabolic stability and bioavailability of flavonoids. nih.gov

Hydroxylation: While direct hydroxylation of the aromatic A-ring can be challenging and lead to mixtures of products, modern methods using specific oxidizing agents can achieve this transformation with some regioselectivity.

Chemoenzymatic Synthesis and Biocatalytic Transformations of Flavanone Scaffolds

Chemoenzymatic synthesis merges the efficiency and selectivity of biocatalysts with the versatility of chemical reactions. nih.govrsc.org This approach is increasingly used for the synthesis of complex natural products like flavonoids. researchgate.netrug.nl

For the synthesis of this compound, a chemoenzymatic strategy could involve:

Chemical Synthesis of a Precursor: A simplified flavanone precursor, lacking certain functional groups, could be synthesized chemically on a large scale.

Biocatalytic Modification: Specific enzymes could then be used to introduce the final functionalities with high regio- and stereoselectivity. For example:

Enzymatic Hydroxylation: A recombinant monooxygenase, such as a P450 enzyme (e.g., F6H), could be used to introduce the hydroxyl group at the C6 position of a flavanone precursor. nih.govnih.gov

Enzymatic Methylation: Engineered O-methyltransferases (OMTs) could be employed for the specific methylation of the C5 and C7 hydroxyl groups, avoiding the need for complex protection-deprotection schemes. mdpi.comresearchgate.net

Enzymatic Cyclization: Lipases have been shown to promiscuously catalyze the intramolecular oxa-Michael addition of chalcones to form (S)-flavanones, offering a stereoselective route to the flavanone core. researchgate.net

This integrated approach leverages the strengths of both synthetic chemistry and biocatalysis to create more efficient and sustainable routes to complex flavonoids and their analogues. rsc.orgrug.nl

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities and molecular mechanisms of the chemical compound This compound as per the requested outline.

While the compound, also identified by its CAS Number 6951-57-1, is commercially available for research purposes, no specific studies detailing its in vitro pharmacological effects were found. The literature does not currently contain information regarding its antioxidant and ROS scavenging activity, anti-inflammatory effects (including COX inhibition and cytokine modulation), or its anti-proliferative and apoptosis-inducing mechanisms in cell lines.

Numerous studies exist for structurally similar flavonoids and flavanones, detailing the biological activities outlined in the request. However, in strict adherence to the instructions to focus solely on this compound, this information cannot be used as it would not be scientifically accurate or specific to the requested subject.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the provided structure at this time. Further research and publication on the specific biological properties of this compound are needed before such an article can be written.

Anti-proliferative and Apoptosis-Inducing Mechanisms in Preclinical Cell Lines

Cell Cycle Arrest Induction

There is currently no available scientific literature that has investigated or reported on the ability of this compound to induce cell cycle arrest in cellular systems.

Mitochondrial Apoptosis Pathway Activation

Information regarding the capacity of this compound to activate the mitochondrial apoptosis pathway is not present in the reviewed scientific literature.

Inhibition of Cell Migration and Invasion

There are no studies available that describe the effects of this compound on the inhibition of cell migration and invasion.

Enzyme and Receptor Interaction Studies

Detailed studies characterizing the specific interactions of this compound with enzymes or molecular receptors have not been found in the public domain. While related flavonoids are known to interact with various biological targets, such data is specific to their unique structures and cannot be extrapolated. nih.gov

Anti-microbial Activities against Pathogenic Strains

No specific studies detailing the anti-microbial activities of this compound against pathogenic strains have been identified. Research on other dimethoxy-dihydroxyflavone isomers, such as 3,5-Dihydroxy-4',7-dimethoxyflavone, has shown activity against strains like Staphylococcus aureus and Escherichia coli, but this cannot be attributed to the title compound. chemfaces.com

Other Investigated Biological Activities in Cellular Systems

No other specific biological activities for this compound in cellular systems are reported in the available scientific literature.

Preclinical In Vivo Investigations (Non-Human Mammalian Models)

There is no available data from preclinical studies in non-human mammalian models for this compound. Research on a structurally related compound, 5,7-Dihydroxy-6,4′-dimethoxyflavone, has been conducted in mice to evaluate its effects on tracheal excretion and cough, but these findings are specific to that isomer. nih.gov

Evaluation in Disease Models of Oxidative Stress and Inflammation

While direct studies on this compound are limited, research on structurally similar dihydroxy-dimethoxyflavones provides insights into its potential anti-inflammatory and antioxidant properties. For instance, 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) , has demonstrated notable effects in models of cardiac inflammation. In human cardiac fibroblasts, DDF was found to upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions. proquest.commdpi.com This upregulation was shown to be mediated through the activation of the ROS/p38 MAPK/Nrf2 pathway. mdpi.com Further investigation revealed that DDF also stimulates the EGFR/PKCα/PI3K/Akt/Sp1 signaling cascade, which contributes to its ability to induce HO-1 expression. proquest.com The induction of HO-1 by DDF subsequently attenuated the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by the pro-inflammatory cytokine TNF-α, suggesting a protective role against cardiac inflammation. proquest.com

Another study on a series of dimethoxy flavones, including 7,4'-dimethoxyflavone (B191123) and 7,8-dimethoxyflavone (B191122) , demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.com These compounds were found to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a greater inhibitory effect on COX-2. mdpi.com They also reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) and exhibited free radical scavenging activity. mdpi.com

These findings on related compounds suggest that this compound may exert beneficial effects in conditions associated with oxidative stress and inflammation, warranting further investigation into its specific mechanisms.

Table 1: Evaluation of Related Dihydroxy-Dimethoxyflavones in Oxidative Stress and Inflammation Models | Compound | Model | Key Findings | Reference | | --- | --- | --- | --- | | 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) | Human Cardiac Fibroblasts | Upregulates HO-1 via ROS/p38 MAPK/Nrf2 and EGFR/PKCα/PI3K/Akt/Sp1 pathways; attenuates TNF-α-induced VCAM-1 expression. proquest.commdpi.com | | 7,4'-dimethoxyflavone | Carrageenan-induced rat paw edema | Significant reduction in paw edema; inhibition of COX-1 and COX-2; reduction of IL-1β and TNF-α. mdpi.com | | 7,8-dimethoxyflavone | In vitro assays | Inhibition of lipid peroxidation. mdpi.com |

Assessment of Anti-tumor Efficacy in Xenograft or Syngeneic Models

The anti-cancer potential of dihydroxy-methoxyflavone derivatives has been explored in preclinical models. While no specific xenograft or syngeneic model data for this compound is currently available, studies on related compounds offer valuable insights.

For example, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone (B8526214) (DHTMF) , a constituent of Vitex rotundifolia, has been shown to suppress the growth of human lung carcinoma cells in a dose-dependent manner. nih.gov In a mouse xenograft model, DHTMF treatment led to a reduction in tumor volume. nih.gov The anti-tumor effect was attributed to the induction of apoptosis, as evidenced by decreased Bcl-2 levels and increased Bax and cleaved caspase-3 levels. nih.gov Furthermore, DHTMF was found to inhibit angiogenesis, a critical process for tumor growth and metastasis. nih.gov

Another related compound, 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (DH-PMF) , isolated from Gardenia obtusifolia, demonstrated potent anti-proliferative activity against a range of cancer cell lines, including prostate, colon, and breast cancer. nih.gov In human myeloma cell lines, DH-PMF was shown to suppress colony-forming ability and induce apoptosis. nih.gov

These studies on structurally similar flavanones suggest that this compound could possess anti-tumor properties, highlighting the need for future research to evaluate its efficacy in in vivo cancer models.

Table 2: Anti-tumor Efficacy of Related Dihydroxy-Methoxyflavone Derivatives in a Xenograft Model

| Compound | Cancer Type | Model | Key Findings | Reference |

|---|

Influence on Protein Turnover and Mitochondrial Biogenesis Pathways

Research into the effects of flavanones on protein turnover and mitochondrial biogenesis is an emerging area. While direct evidence for this compound is lacking, a study on the related compound 5,7-dimethoxyflavone (B190784) (DMF) provides significant insights into these pathways. In a study on aged mice, DMF was shown to suppress sarcopenia, the age-related loss of muscle mass and function. This effect was attributed to its ability to modulate protein turnover by stimulating the PI3K-Akt pathway, which in turn activates the mTOR-p70S6K-4EBP1 pathway involved in protein synthesis.

Furthermore, DMF was found to influence mitochondrial biogenesis by upregulating key regulators such as peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM). This led to an increase in mitochondrial DNA content, suggesting the formation of new mitochondria. Mitochondrial biogenesis is a complex process crucial for cellular energy production and is often dysregulated in aging and disease. The turnover of mitochondrial proteins is also a critical aspect of mitochondrial quality control, with half-lives of proteins in mouse cardiac mitochondria ranging from hours to months.

The findings for 5,7-dimethoxyflavone suggest that the broader class of methoxylated flavanones, potentially including this compound, may have therapeutic potential in conditions characterized by muscle wasting and mitochondrial dysfunction.

Table 3: Influence of a Related Dimethoxyflavone on Protein Turnover and Mitochondrial Biogenesis

| Compound | Model | Pathway(s) Affected | Key Findings | Reference |

|---|

Neurobiological Effects in Preclinical Animal Models (General Flavanone Research)

The neuroprotective effects of flavonoids, including flavanones, have been extensively studied in various preclinical models. These compounds have shown the potential to protect neurons from injury, suppress neuroinflammation, and enhance memory and cognitive function. The mechanisms underlying these effects are multifaceted and involve interactions with critical signaling pathways within the brain.

Flavanones and their metabolites have been observed to inhibit neuronal apoptosis induced by oxidative stress by activating pro-survival signaling pathways. They can also modulate the activity of protein kinases such as those in the ERK and PI3-kinase/Akt pathways, leading to neuroprotective outcomes. Furthermore, some flavonoids have been shown to improve cerebral blood flow and stimulate neurogenesis, particularly in the hippocampus, a brain region crucial for learning and memory.

In models of neurodegenerative diseases like Alzheimer's, flavonoids have been reported to interfere with the production and aggregation of amyloid-beta proteins and reduce neuroinflammation. These general findings for the flavanone class suggest that this compound could also exert beneficial effects on the nervous system, although specific studies are required to confirm this.

Elucidation of Molecular Targets and Cellular Pathways

Understanding the molecular targets and cellular pathways modulated by this compound is crucial for elucidating its mechanism of action. While direct studies are scarce, research on related compounds provides a framework for its potential interactions.

Currently, there is a lack of specific transcriptomic and proteomic studies detailing the global changes in gene and protein expression in response to this compound or its close analogs in mammalian disease models. Such analyses would be invaluable for identifying novel targets and pathways.

In a broader context, studies in plants have investigated the expression of genes involved in flavonoid biosynthesis. For example, under drought stress, the expression of key enzymes in the flavonoid biosynthetic pathway, such as chalcone synthase (CHS) and flavanone 3-hydroxylase (F3H), has been shown to be upregulated. mdpi.com While this information pertains to the production of flavonoids in plants rather than their effects in mammalian cells, it highlights the complex regulation of this class of compounds in nature. Future research employing transcriptomic and proteomic approaches will be essential to map the cellular responses to this compound.

Studies on related dihydroxy-dimethoxyflavones have revealed their ability to perturb several key signal transduction cascades involved in inflammation, cell survival, and proliferation.

5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) has been shown to activate multiple pathways in human cardiac fibroblasts. It stimulates the ROS/p38 MAPK/Nrf2 pathway and the EGFR/PKCα/PI3K/Akt/Sp1 pathway , both of which converge on the induction of the protective enzyme HO-1. proquest.commdpi.com

In the context of cancer, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) was found to decrease the migratory and invasive potential of glioblastoma cells by inhibiting p38 and ERK signaling proteins . Similarly, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) exerts its anti-cancer and anti-angiogenic effects by inhibiting the Akt/mTOR signaling pathway in human lung cancer cells. nih.gov This inhibition leads to a reduction in the levels of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis. nih.gov

These findings suggest that this compound may also modulate these or similar signaling pathways, and its specific effects will depend on its unique chemical structure and the cellular context.

Table 4: Signal Transduction Pathways Perturbed by Related Dihydroxy-Dimethoxyflavones | Compound | Cell/Tissue Type | Pathway(s) Perturbed | Outcome | Reference | | --- | --- | --- | --- | --- | | 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) | Human Cardiac Fibroblasts | ROS/p38 MAPK/Nrf2, EGFR/PKCα/PI3K/Akt/Sp1 | Induction of HO-1, anti-inflammatory effects. proquest.commdpi.com | | 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) | Glioblastoma Cells | p38 and ERK signaling | Inhibition of migration and invasion. | | 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) | Human Lung Cancer Cells | Akt/mTOR signaling | Inhibition of proliferation, induction of apoptosis, and inhibition of angiogenesis. nih.gov |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5,8-dihydroxy-4′,7-dimethoxyflavone | DDF |

| 7,4'-dimethoxyflavone | - |

| 7,8-dimethoxyflavone | - |

| 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone | DHTMF |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | DH-PMF |

| 5,7-dimethoxyflavone | DMF |

| 3-Hydroxy-3',4'-dimethoxyflavone | HDMF |

| Interleukin-1β | IL-1β |

| Tumor necrosis factor-α | TNF-α |

| Cyclooxygenase-1 | COX-1 |

| Cyclooxygenase-2 | COX-2 |

| Heme oxygenase-1 | HO-1 |

| Peroxisome proliferator-activated receptor-gamma coactivator 1 alpha | PGC-1α |

| Nuclear respiratory factor 1 | NRF1 |

| Mitochondrial transcription factor A | TFAM |

| Hypoxia-inducible factor-1α | HIF-1α |

Molecular Docking and Ligand-Target Interaction Studies

A thorough search of scientific databases reveals a notable absence of published molecular docking and ligand-target interaction studies specifically for this compound. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. nih.govnih.govmdpi.commdpi.comyoutube.com This type of in silico analysis is crucial for understanding the potential molecular mechanisms of a compound's biological activity.

While molecular docking studies have been performed on other flavonoids, including various methoxyflavones, to explore their interactions with targets like cytochrome P450 enzymes and proteins involved in cancer and inflammation, no such data has been reported for this compound. nih.govresearchgate.net Therefore, there are no available data tables detailing binding energies, interacting amino acid residues, or potential protein targets for this specific compound. The synthesis and subsequent biological and computational evaluation of this compound are required to elucidate its therapeutic potential and molecular mechanisms.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups. Expected absorption bands would include those for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the flavanone (B1672756) ring, aromatic C-H stretching, and C-O stretching of the ether groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. While a specific mass spectrum for this compound is not available, data for a closely related compound is presented below.

Table 2: Mass Spectrometry Data for 4'-Hydroxy-5,7-dimethoxyflavanone

| Ion Mode | m/z | Relative Intensity |

| Negative | 299.0925235 | 999 |

Source: MassBank, Record: MSBNK-Washington_State_Univ-BML80418. caringsunshine.com This data is for a related compound and serves as an example of the type of data obtained.

Structure Activity Relationship Sar Studies of 4 ,6 Dihydroxy 5,7 Dimethoxyflavanone

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Efficacy

The presence, number, and location of hydroxyl and methoxy groups on the flavanone (B1672756) core are critical determinants of its biological activity. These functional groups influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets such as enzymes and receptors.

The antioxidant activity of flavonoids, a widely studied property, is significantly influenced by the arrangement of hydroxyl groups. nih.gov The B-ring hydroxyl configuration is a primary determinant of radical scavenging activity, as it can donate a hydrogen atom and an electron to stabilize reactive oxygen and nitrogen species. nih.gov Generally, a higher number of hydroxyl groups correlates with increased antioxidant potential. mdpi.com Specifically, the 5,7-dihydroxylation pattern in the A-ring is known to be important for anti-MRSA activity. nih.gov

O-methylation of hydroxyl groups, which forms methoxy groups, tends to decrease the radical scavenging capacity of flavonoids. nih.gov However, methoxylation can also enhance other biological activities and improve metabolic stability and bioavailability. For instance, in some contexts, flavonoids with methoxy groups at the 3' and/or 5' positions have shown positive effects on P-glycoprotein (Pgp) inhibition, a mechanism relevant to overcoming multidrug resistance in cancer. researchgate.net Conversely, a methoxy group at the 6-position has been suggested to have a negative role in Pgp inhibition. researchgate.net

In the context of anticholinesterase activity, relevant for neurodegenerative diseases, the presence of a free hydroxyl group on both the A and B rings appears to be crucial for the inhibition of acetylcholinesterase (AChE). mdpi.com For instance, 4',7-dihydroxyflavanone shows dual inhibition of both acetylcholinesterase and butyrylcholinesterase. mdpi.com The substitution pattern of hydroxyl and methoxy groups can also dictate the inhibitory preference for different enzymes. mdpi.com

The following table summarizes the influence of hydroxyl and methoxy substitutions on the biological activities of flavanones based on findings from various studies.

| Substitution Pattern | Biological Activity | Reference |

| 5,7-Dihydroxylation (A-ring) | Important for anti-MRSA activity. | nih.gov |

| B-ring hydroxyl groups | Significant for antioxidant and radical scavenging activity. | nih.gov |

| O-methylation of hydroxyls | Generally decreases antioxidant activity. | nih.gov |

| 3'- and/or 5'-Methoxy groups | May enhance P-glycoprotein inhibition. | researchgate.net |

| 6-Methoxy group | May decrease P-glycoprotein inhibition. | researchgate.net |

| Free hydroxyls on A and B rings | Crucial for acetylcholinesterase inhibition. | mdpi.com |

Stereochemical Considerations and Enantiomeric Activity

The flavanone structure contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (2S)- and (2R)-flavanone. The stereochemistry of this chiral center can significantly impact the biological activity of the compound. This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact differently with each enantiomer.

While specific studies on the enantiomeric activity of 4',6-Dihydroxy-5,7-dimethoxyflavanone are not widely available in the public domain, research on other flavanones has demonstrated the importance of stereochemistry. For example, the two enantiomers of naringenin (B18129), a well-known flavanone, exhibit different biological effects. This highlights the potential for stereospecificity in the biological actions of this compound. The spatial arrangement of the B-ring relative to the A- and C-rings, dictated by the C2 stereocenter, will determine how the molecule fits into the binding site of a target protein.

The conformation of the flavanone molecule is also a key factor. The benzopyran ring system in flavones is nearly planar. nih.gov This planarity, along with the dihedral angle between the benzopyran and the phenyl rings, influences the molecule's ability to intercalate with DNA or fit into the active sites of enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, untested compounds and guide the design of more potent analogues.

Several QSAR studies have been conducted on flavonoids, providing insights that can be extrapolated to this compound. nih.govnih.govmdpi.com These studies often utilize a variety of molecular descriptors, including:

Electronic descriptors: These describe the distribution of electrons in the molecule and are crucial for interactions with polar residues in a protein's binding site. For example, the negative charge on the carbonyl oxygen of the flavonoid scaffold has been shown to be important for binding to the GABA(A) receptor. nih.gov

Topological descriptors: These describe the connectivity and branching of the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure.

QSAR models have been successfully applied to predict the activity of flavonoids in various contexts, including as inhibitors of pancreatic lipase (B570770) and α-glucosidase. nih.govmdpi.com For instance, a QSAR model for pancreatic lipase inhibition by flavonoids revealed the importance of specific 2D descriptors in determining their inhibitory activity. nih.gov Such models can be used to screen virtual libraries of flavonoid derivatives to identify promising candidates for further investigation.

The development of a specific QSAR model for this compound and its analogues would require a dataset of compounds with experimentally determined biological activities. This would allow for the identification of the most relevant descriptors for a particular biological endpoint and facilitate the predictive design of new derivatives.

Rational Design of Analogues for Enhanced Activity or Selectivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new analogues of this compound with improved biological properties. The goal of rational design is to make specific, targeted modifications to the lead compound's structure to enhance its activity, improve its selectivity for a particular target, or optimize its pharmacokinetic properties.

Several strategies can be employed in the rational design of flavonoid analogues:

Combinatorial Biosynthesis: This approach utilizes genetic engineering to create novel biosynthetic pathways capable of producing a variety of flavonoid derivatives. acs.orgnih.gov By expressing different combinations of enzymes, such as chalcone (B49325) synthases and tailoring enzymes, in a microbial host, it is possible to generate libraries of new flavonoids for biological screening. acs.org

Precursor-Directed Biosynthesis: In this strategy, modified precursor molecules are fed to a microbial culture that expresses the necessary biosynthetic enzymes. acs.orgnih.gov This can lead to the production of "unnatural" flavonoids with novel substitution patterns.

Chemical Synthesis: Traditional chemical synthesis provides a high degree of control over the final structure of the molecule. nih.gov This allows for the precise introduction of various functional groups and the synthesis of specific stereoisomers. For example, a series of farrerol (B190892) (a related flavanone) derivatives were synthesized to explore their anti-tumor and cytoprotective activities. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Oral Bioavailability and Tissue Distribution Studies

The tissue distribution of 5,7-dimethoxyflavone (B190784) in mice indicated that after oral administration, the compound was distributed to various tissues, including the intestine, liver, brain, and muscle. mdpi.com It is plausible that this compound would exhibit a similar distribution pattern, although the presence of hydroxyl groups could influence its polarity and subsequent tissue penetration.

In Vitro Metabolic Stability and Enzyme Interactions (e.g., Cytochrome P450)

The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance. In vitro assays using liver microsomes are commonly employed to assess this stability, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov

Studies on various methoxyflavones have demonstrated that they are substrates for and can also inhibit CYP enzymes. For instance, 4'-methoxy-5,7-dihydroxyflavone (acacetin) has been shown to be demethylated by human CYP1B1 and CYP2A13. nih.gov Furthermore, the introduction of methoxy groups to the flavone (B191248) structure can influence the inhibitory potency against different CYP isoforms. nih.gov Given its structure, this compound is expected to interact with CYP enzymes, likely undergoing demethylation. The presence of hydroxyl groups may also make it a substrate for conjugation reactions.

Identification and Characterization of Metabolites

The metabolic fate of this compound is anticipated to involve several key pathways, primarily demethylation and conjugation reactions.

Demethylation Pathways

Demethylation is a common metabolic pathway for methoxylated flavonoids. nih.gov The methoxy groups at the 5 and 7 positions of this compound are potential sites for enzymatic removal by CYP450 enzymes. This process would yield more polar metabolites with additional hydroxyl groups. For example, the demethylation of 4'-methoxy-5,7-dihydroxyflavone results in the formation of 4',5,7-trihydroxyflavone (apigenin). nih.gov Therefore, it is highly probable that this compound is metabolized to mono- and di-demethylated derivatives.

Glucuronidation and Sulfation Conjugation

Glucuronidation and sulfation are major phase II conjugation pathways for flavonoids, increasing their water solubility and facilitating their excretion. The hydroxyl groups at the 4' and 6 positions of this compound are prime sites for these reactions.

Studies on scutellarin, the aglycone of which is scutellarein (B1681691) (the parent compound of this compound), have shown that its major metabolite in human plasma is scutellarein 6-O-β-D-glucuronide. nih.gov This indicates a high propensity for glucuronidation at the 6-hydroxyl position. It is therefore reasonable to expect that this compound will undergo extensive glucuronidation at its free hydroxyl groups. Sulfation is another potential conjugation pathway, as observed in the biotransformation of other methoxyflavanones by certain microorganisms. mdpi.com

Role of Gut Microbiota in Biotransformation of Flavanones

The gut microbiota plays a significant role in the metabolism of flavonoids, often transforming them into more bioavailable and biologically active compounds. nih.gov

Research has shown that human intestinal bacteria can catalyze the demethylation of methoxyflavones. For instance, the strain Blautia sp. MRG-PMF1 has been reported to convert 5,7-dimethoxyflavone into chrysin (B1683763) and 5-methoxy-7-hydroxyflavone. mdpi.comnih.gov This suggests that upon oral administration, this compound could be subject to demethylation by gut bacteria before absorption. This biotransformation can lead to the formation of metabolites with potentially different biological activities compared to the parent compound.

Natural Occurrence

Natural Distribution and Plant Sources of this compound and Structurally Related Flavanones

Flavanones, including this compound, are distributed throughout the plant kingdom. While specific data on the natural sources of this compound is limited in the provided search results, structurally similar flavanones have been isolated from various plants. For instance, Chromolaena tacotana is a known source of several flavanones, including 5,4'-dihydroxy-7-methoxyflavanone and 3,4'-dihydroxy-5,7-dimethoxyflavanone. silae.it The genus Piper and plants used in traditional Chinese medicine, such as Pueraria lobata, are also recognized for their rich flavonoid content. ufrn.brnih.gov Citrus peels are another significant source of flavanones. nih.govresearchgate.net

The structural diversity of flavanones found in nature is vast. Some examples of related flavanones and the plants they are found in are provided below.

| Flavanone Name | Plant Source |

| 5,4'-dihydroxy-7-methoxyflavanone | Chromolaena tacotana silae.it |

| 3,4'-dihydroxy-5,7-dimethoxyflavanone | Chromolaena tacotana silae.it |

| Hesperidin | Citrus species youtube.com |

| Naringenin (B18129) | Citrus species mdpi.com |

| Sakuranetin | - jst.go.jp |

| Desmethoxymatteucinol | - jst.go.jp |

State-of-the-Art Extraction Techniques for Flavanone Isolation

The extraction of flavanones from plant matrices has evolved from traditional methods to more advanced and efficient techniques that offer higher yields and are more environmentally friendly. nih.govfrontiersin.orgmdpi.com These modern methods are crucial for obtaining high-purity compounds for further research.

Conventional vs. Modern Extraction Techniques nih.govmdpi.com

| Technique | Description | Advantages | Disadvantages |

| Maceration/Soxhlet | Soaking plant material in a solvent over a prolonged period. | Simple, low cost. | Time-consuming, large solvent volume, potential degradation of thermolabile compounds. ncsu.edu |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and rupture plant cells, releasing the target compounds. researchgate.netacs.org | Faster, reduced solvent consumption, higher efficiency. ncsu.edunih.gov | Requires specific solvents with high dielectric constants. livetoplant.com |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to create cavitation bubbles that disrupt cell walls. nih.govfrontiersin.org | Increased efficiency, can be used at lower temperatures. | |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically CO2, as the solvent. nih.govyoutube.com | "Green" technology, non-toxic, solvent is easily removed. nih.gov | High initial equipment cost. livetoplant.com |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.govfrontiersin.org | Faster than traditional methods, uses less solvent. |

The choice of solvent is also a critical factor in the extraction process. Ethanol and methanol (B129727), often in aqueous mixtures, are commonly used for extracting flavonoids due to their ability to dissolve a wide range of polarities. youtube.comlivetoplant.com For less polar flavanones, solvents like chloroform (B151607) and diethyl ether may be employed. mdpi.com

Chromatographic and Spectroscopic Methods for Isolation and Elucidation of this compound

Following extraction, a combination of chromatographic and spectroscopic techniques is essential for the isolation and unambiguous structural identification of this compound.

Advanced Liquid Chromatography Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of flavonoid separation and purification. ufrn.brnih.govnih.gov These techniques separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By using different column chemistries (e.g., C18, diol-modified) and optimizing the mobile phase composition, researchers can achieve high-resolution separation of complex flavonoid mixtures. nih.gov UPLC, with its smaller particle size columns, offers even faster analysis times and better resolution compared to traditional HPLC. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules. 1D NMR techniques like ¹H NMR and ¹³C NMR provide information about the number and types of protons and carbons in the molecule, respectively. silae.itresearchgate.net 2D NMR experiments, such as HSQC and HMBC, reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.net For instance, the chemical shifts of protons and carbons in the A, B, and C rings of the flavanone skeleton, along with the signals for the methoxy (B1213986) groups, can be precisely assigned. researchgate.net

Illustrative NMR Data for a Structurally Similar Flavanone (5-hydroxy-6,7-dimethoxyflavanone) researchgate.net

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 2 | 79.2 | 5.40 (dd, 12.5, 3.0) |

| 3 | 43.5 | 3.10 (dd, 17.0, 12.5), 2.85 (dd, 17.0, 3.0) |

| 4 | 196.5 | - |

| 4a | 103.7 | - |

| 5 | 157.5 | 12.0 (s, OH) |

| 6 | 104.5 | - |

| 7 | 163.7 | - |

| 8 | 90.5 | 6.15 (s) |

| 8a | 160.0 | - |

| 1' | 138.8 | - |

| 2', 6' | 126.3 | 7.45 (m) |

| 3', 5' | 128.9 | 7.45 (m) |

| 4' | 128.9 | 7.45 (m) |

| 6-OCH₃ | 61.0 | 3.90 (s) |

| 7-OCH₃ | 56.5 | 3.85 (s) |

Mass Spectrometry (MS) Applications in Structural Characterization

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. jst.go.jpunideb.hu Techniques like Electrospray Ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) to analyze complex mixtures. capes.gov.br Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to generate daughter ions, which provides valuable structural information. unideb.hunih.gov The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions, leading to characteristic cleavages of the C-ring. nih.gov For methoxy-substituted flavonoids, the loss of a methyl radical (CH₃•) is a common fragmentation pathway. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov For a flavanone like this compound, characteristic IR absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for flavonoids. researchgate.netwiley.com Flavanones typically exhibit two main absorption bands: Band I (around 300-380 nm) and Band II (around 240-280 nm). mdpi.com The position and intensity of these bands can be influenced by the substitution pattern on the A and B rings. researchgate.net The use of shift reagents can further help in determining the position of free hydroxyl groups. silae.it

Advanced Analytical Methodologies for 4 ,6 Dihydroxy 5,7 Dimethoxyflavanone Research

Quantitative Analysis in Biological Matrices (e.g., Plasma, Tissues)

Quantitative analysis in biological matrices is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For flavonoids like 4',6-Dihydroxy-5,7-dimethoxyflavanone, this typically involves sophisticated chromatographic and spectrometric methods.

The general workflow for such an analysis involves:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma) is a critical first step. This is often achieved through protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

Chromatographic Separation: The extract is then injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of flavonoids. A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid to improve peak shape) and an organic component (such as acetonitrile or methanol) is employed to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for flavonoids. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification.

Below is an interactive data table summarizing typical HPLC-MS/MS parameters that could be adapted for the analysis of this compound.

| Parameter | Typical Value/Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the metabolites of a compound in biological samples. This technique allows for the separation of metabolites from the parent compound and from each other, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns ekb.eg.

For a compound like this compound, metabolism would likely involve phase I reactions (e.g., hydroxylation, demethylation) and phase II reactions (e.g., glucuronidation, sulfation). High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS, is often used for metabolite profiling to obtain accurate mass measurements, which aids in the determination of the elemental composition of the metabolites.

The fragmentation pattern of the parent compound is key to identifying its metabolites. For instance, the mass spectrum of the related compound 4'-Hydroxy-5,7-dimethoxyflavanone shows a characteristic fragmentation pattern that can be used to predict the structure of its metabolites.

Based on common metabolic pathways for flavonoids, potential metabolites of this compound could include:

| Type of Metabolism | Potential Metabolite |

| Phase I | Monohydroxylated derivative |

| Demethylated derivative | |

| Phase II | Glucuronide conjugate |

| Sulfate (B86663) conjugate |

Method Validation for Research Applications (Specificity, Sensitivity, Accuracy, Precision)

For any quantitative bioanalytical method to be considered reliable, it must undergo a thorough validation process. The key parameters for method validation are specificity, sensitivity, accuracy, and precision europa.eu.

Specificity: This ensures that the analytical method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, or endogenous substances. It is typically assessed by comparing the chromatograms of blank samples with those of samples spiked with the analyte.

Sensitivity: The sensitivity of a method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Accuracy: Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. It is usually expressed as the percentage of the nominal concentration and is determined by analyzing quality control (QC) samples at different concentration levels.

Precision: Precision describes the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at both the intra-day and inter-day levels.

The following table provides typical acceptance criteria for bioanalytical method validation, which would be applicable for a method developed for this compound.

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interference at the retention time of the analyte |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% RSD |

| Accuracy | Within ±15% of the nominal concentration (except at LLOQ) |

| Precision (Intra- and Inter-day) | ≤ 15% RSD (except at LLOQ) |

Following a comprehensive search of scientific literature, it has been determined that there is no available research data specifically for the chemical compound This compound . The search results consistently yielded information on structurally related but distinct flavonoid and flavanone (B1672756) compounds, such as 5,7-dimethoxyflavone (B190784), 5,4'-Dihydroxy-6,7-dimethoxyflavanone, and various other polymethoxylated flavonoids.

Due to the strict requirement to focus solely on this compound and the absence of any specific preclinical data, mechanistic studies, or biological activity reports for this particular compound, it is not possible to generate the requested article.

An article on a related compound would not adhere to the specific constraints of the request. Scientific accuracy necessitates that the discussion of research applications and future directions be based on published data for the exact molecule . Without such data, any generated content would be speculative and not meet the required standards of a professional, authoritative, and scientifically accurate article.

Therefore, the requested article focusing on the potential research applications and future directions for this compound cannot be provided at this time.

Table of Compounds Mentioned in Search Context

Q & A

Q. What are the key physicochemical properties of 4',6-Dihydroxy-5,7-dimethoxyflavanone, and how do they influence experimental design?

The compound (C₁₇H₁₆O₆, MW 316.3) is a flavanone derivative with hydroxyl and methoxy substitutions at positions 4',6 and 5,7, respectively. Its solubility profile includes chloroform, DMSO, and acetone, but low aqueous solubility necessitates solvent optimization for biological assays . Storage at -20°C in desiccated conditions is critical to prevent degradation . These properties dictate protocols for dissolution (e.g., using DMSO for stock solutions) and stability testing during long-term studies.

Q. What methods are recommended for synthesizing and purifying this compound?

Traditional synthesis involves base-catalyzed cyclization of chalcone precursors with methoxylation at specific positions. Modern approaches use regioselective protection/deprotection of hydroxyl groups to avoid side reactions . Purification typically employs silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization. Purity validation via HPLC (≥98.5%) and NMR (e.g., distinguishing methoxy proton signals at δ 3.8–4.0 ppm) is essential .

Q. How can researchers verify the structural integrity of this compound?

Structural confirmation requires multi-technique analysis:

- NMR : Compare aromatic proton signals (δ 6.0–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) to reference data .

- MS : ESI-MS in negative mode should show [M-H]⁻ at m/z 315.1 .

- XRD : Resolve crystal packing and hydrogen-bonding patterns for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in purity, solvent systems, or biological models. For example, antioxidant activity in cell-free assays (e.g., DPPH) may not translate to cellular models due to bioavailability differences. Rigorous documentation of:

Q. What experimental strategies optimize the compound’s bioavailability in pharmacokinetic studies?

Poor aqueous solubility limits bioavailability. Strategies include:

Q. What are the challenges in detecting and quantifying metabolites of this compound?

Metabolite identification requires LC-MS/MS with high-resolution mass spectrometers (e.g., Q-TOF) to distinguish isomers like O-demethylated derivatives. Matrix effects in biological samples (plasma, tissue homogenates) necessitate stable isotope-labeled internal standards for accurate quantification .

Q. What mechanisms underlie the compound’s dual antioxidant/pro-oxidant effects in cancer models?

The redox behavior is concentration- and context-dependent. At low doses (≤10 µM), it scavenges ROS via phenolic hydroxyl groups. At higher doses (>50 µM), it induces pro-oxidant effects by inhibiting Nrf2/Keap1 signaling, leading to ROS accumulation and apoptosis in cancer cells . Validate using redox-sensitive probes (e.g., DCFH-DA) and knock-out models (e.g., Nrf2⁻/⁻ cells).

Q. How can researchers ensure reproducibility of biological activity across different cell lines or animal models?

Standardize protocols for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.